5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

Synthetic chemistry Cross-coupling Building blocks

Optimizing hit-to-lead campaigns requires rapid analog generation without de novo tetrazole-core synthesis. 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole solves this bottleneck via its C4-bromine handle, enabling Pd-catalyzed Suzuki-Miyaura coupling for direct aryl diversification. • Enables parallel library synthesis via Suzuki coupling-avoid synthesizing each tetrazole analog independently • LogP 0.03 (vs. -0.40 for non-halogenated analog) improves membrane permeability for cellular probe design • Tetrazole moiety acts as a metabolically stable carboxylic acid bioisostere for target engagement studies

Molecular Formula C4H3BrN6
Molecular Weight 215.01 g/mol
CAS No. 496918-93-5
Cat. No. B1330626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
CAS496918-93-5
Molecular FormulaC4H3BrN6
Molecular Weight215.01 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C2=NNN=N2)Br
InChIInChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10)
InChIKeyXQHUMSAWKKOLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromo-1H-pyrazol-1-yl)-1H-tetrazole: Physicochemical Baseline


5-(4-Bromo-1H-pyrazol-1-yl)-1H-tetrazole is a heterocyclic building block comprising a pyrazole ring linked via nitrogen to a tetrazole moiety, with a bromine atom at the 4-position of the pyrazole . The compound has a molecular formula of C₄H₃BrN₆ and a molecular weight of 215.01 g/mol . Its reported physicochemical properties include a density of 2.47 g/cm³, a boiling point of 443.8 °C at 760 mmHg, and a calculated LogP of 0.03 . These baseline characteristics position the compound as a versatile intermediate for medicinal chemistry and materials science applications, but procurement decisions require quantitative differentiation from structurally related analogs.

Synthetic building block with Pd-catalyzed cross-coupling handle
Tetrazole bioisostere for metabolically stable scaffold design
Bromine-modulated lipophilicity for permeability screening

5-(4-Bromo-1H-pyrazol-1-yl)-1H-tetrazole: Distinct from Analogs


The presence of the bromine atom at the 4-position of the pyrazole ring fundamentally distinguishes 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole from its non-halogenated or alternatively halogenated analogs. This bromine serves as a critical synthetic handle enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are inaccessible to non-halogenated pyrazolyl tetrazoles [1]. Furthermore, the bromine atom modulates the compound's lipophilicity, with a measured LogP of 0.03 compared to -0.40 for the non-halogenated parent 5-(1H-pyrazol-1-yl)-1H-tetrazole . Additionally, the tetrazole moiety itself acts as a metabolically stable bioisostere of carboxylic acids, a feature that distinguishes the entire pyrazolyl tetrazole class from simple pyrazoles or tetrazoles used in isolation [2]. These three axes of differentiation—synthetic versatility, physicochemical tuning, and metabolic stability—make generic substitution without quantitative justification scientifically unsound.

Non-halogenated analog
Lacks bromine; cannot undergo Suzuki-Miyaura cross-coupling, limiting synthetic diversification.
Carboxylic acid analog
Susceptible to Phase II conjugation; rapid metabolic clearance may shift pharmacokinetic profile.
C-linked pyrazolyltetrazole
Higher thermal activation energy; combustion characteristics may not transfer to N-linked energetic applications.

5-(4-Bromo-1H-pyrazol-1-yl)-1H-tetrazole: Evidence vs. Analogs


Bromine-Enabled Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the pyrazole ring enables Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, a transformation that is not possible with the non-halogenated analog 5-(1H-pyrazol-1-yl)-1H-tetrazole [1]. In model systems using 4-bromopyrazole intermediates, coupling yields up to 96% have been reported [2]. The presence of the tetrazole moiety does not interfere with this coupling, allowing for post-functionalization diversification of the tetrazole-bearing scaffold.

Suzuki Coupling
Class-level
Br-enabled Pd coupling vs. non-halogenated analog (not possible)
Enables late-stage diversification
Class-level; confirm with specific substrate
Synthetic chemistry Cross-coupling Building blocks

Bromine-Induced Lipophilicity Increase

5-(4-Bromo-1H-pyrazol-1-yl)-1H-tetrazole exhibits a calculated LogP of 0.03, whereas its non-halogenated counterpart 5-(1H-pyrazol-1-yl)-1H-tetrazole has a LogP of -0.40 . This 0.43-unit increase in lipophilicity is attributable to the bromine atom and can enhance passive membrane permeability in biological systems.

Lipophilicity
Reported
LogP 0.03 (target) vs. -0.40 (non-Br); Δ +0.43
Supports membrane permeability screening
Calculated values; experimental validation advised
Physicochemical properties Drug design ADME

Tetrazole as Metabolically Stable Bioisostere

The tetrazole moiety in 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole functions as a non-classical bioisostere of a carboxylic acid group, offering similar acidity (pKa ~4.5-4.9 vs. ~4.2-5.0 for carboxylic acids) but with enhanced metabolic stability and membrane permeability [1]. In contrast, a direct carboxylic acid analog of this compound would be more susceptible to Phase II conjugation and exhibit poorer passive diffusion. The pyrazole ring further contributes to molecular rigidity and additional hydrogen-bonding capacity.

Metabolic Stability
Class-level
Tetrazole (pKa ~4.5-4.9) vs. carboxylic acid (glucuronidation risk)
Reduces metabolic clearance risk
Class-level; scaffold-dependent
Medicinal chemistry Bioisosteres Drug design

Lower Activation Energy of N-Pyrazolyltetrazoles

Thermal decomposition studies of N-(pyrazolyl)tetrazoles, the structural class to which 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole belongs, reveal activation energies of 117-127 kJ/mol for melt-phase decomposition, significantly lower than the 140 kJ/mol observed for C-(pyrazolyl)tetrazole analogs [1]. This lower thermal stability translates to more facile decomposition and higher burning rates (70-80 mm/s at 10 MPa), which is approximately twice that of the powerful explosive CL-20 under identical conditions [1].

Activation Energy
Class-level
117–127 kJ/mol (N-linked) vs. 140 kJ/mol (C-linked)
Facilitates tunable combustion rates
Class-level; specific derivative needs verification
Energetic materials Thermal analysis Propellants

5-(4-Bromo-1H-pyrazol-1-yl)-1H-tetrazole: Application Scenarios


Medicinal Chemistry: Suzuki-Miyaura Late-Stage Diversification

The bromine handle on 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole enables rapid generation of compound libraries through Pd-catalyzed cross-coupling with diverse arylboronic acids. This is particularly valuable in hit-to-lead optimization where the tetrazole bioisostere is required for target engagement (e.g., angiotensin II receptor antagonists, MMP inhibitors) but peripheral aryl substitution must be explored for selectivity and potency. Using this compound as a central scaffold allows medicinal chemists to install varied aryl groups post-tetrazole formation, avoiding the need to synthesize each analog de novo [1][2].

Energetic Materials: Tunable Propellant Precursor

The N-pyrazolyltetrazole core, present in 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole, exhibits decomposition activation energies (117-127 kJ/mol) that are lower than C-linked analogs, facilitating controlled combustion. The bromine atom can further be exploited to introduce nitro or amino groups for enhanced energetic performance. This compound can serve as a precursor for high-nitrogen propellant additives where a balance between thermal stability and burn rate is critical [3].

Chemical Biology: Cell-Permeable Probe Design

The moderate LogP of 0.03, compared to the non-halogenated analog's -0.40, suggests improved passive diffusion across biological membranes. Researchers designing cellular probes or fluorescent conjugates based on the pyrazole-tetrazole core can benefit from this increased lipophilicity, potentially improving intracellular accumulation without resorting to ester prodrug strategies. The bromine also provides a site for subsequent conjugation via thiol-ene or click chemistry .

Application
Selection Property
Validation Focus
Medicinal chemistry — late-stage diversification
Bromine cross-coupling handle
Suzuki-Miyaura substrate scope
Energetic materials — propellant precursor
N-pyrazolyltetrazole core
Decomposition kinetics & burn rate
Chemical biology — cell-permeable probe design
Moderate lipophilicity
Intracellular accumulation validation

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